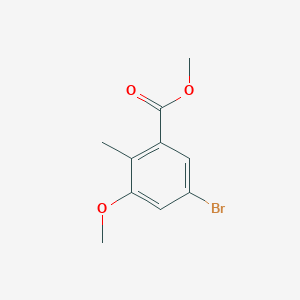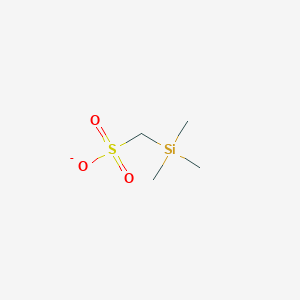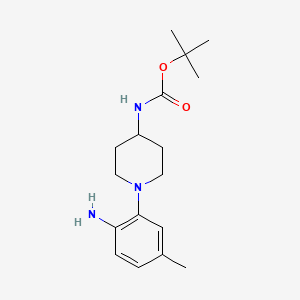
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid typically involves the following steps:
Halogenation: Introduction of the chloro group onto the nicotinic acid ring.
Amination: Substitution of a hydrogen atom with an amino group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group back to an amino group.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-Chloro-6-(pyridin-4-ylnitro)-nicotinic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted nicotinic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: Modulation of signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(pyridin-4-ylamino)-nicotinic acid
- 6-Chloro-3-(pyridin-4-ylamino)-nicotinic acid
Uniqueness
5-Chloro-6-(pyridin-4-ylamino)-nicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H8ClN3O2 |
|---|---|
Molekulargewicht |
249.65 g/mol |
IUPAC-Name |
5-chloro-6-(pyridin-4-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClN3O2/c12-9-5-7(11(16)17)6-14-10(9)15-8-1-3-13-4-2-8/h1-6H,(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
KZJXNSXAHHEYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1NC2=C(C=C(C=N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


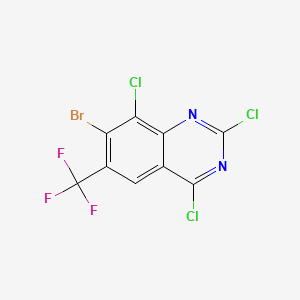
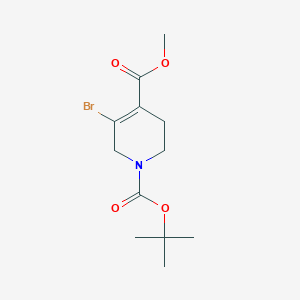
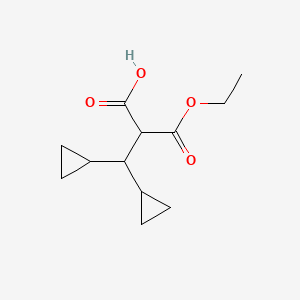
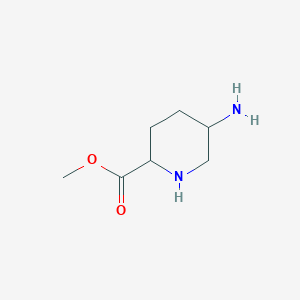
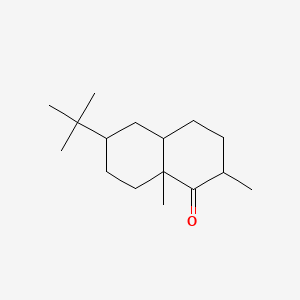
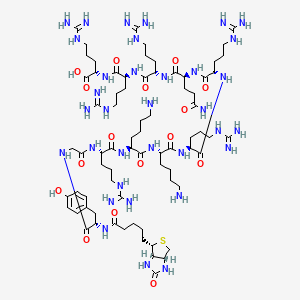
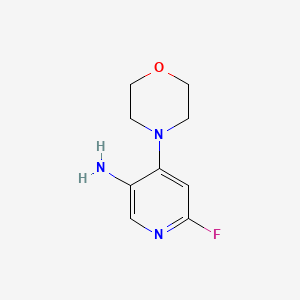
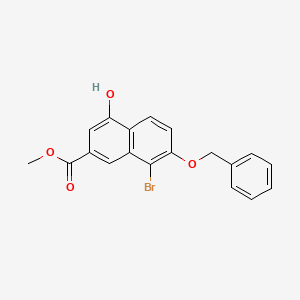
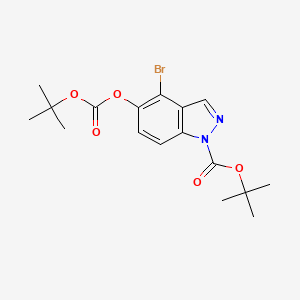
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
